molecular formula C24H21N3O4 B11947745 4-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate CAS No. 881470-71-9

4-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate

Cat. No.: B11947745
CAS No.: 881470-71-9
M. Wt: 415.4 g/mol
InChI Key: JROFMXIJURBERZ-MFKUBSTISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The final step involves esterification with 3-methylbenzoic acid under controlled conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

4-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing groups, while reduction could result in a simpler structure with fewer functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action for 4-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate is not well-documented. based on its structure, it is likely to interact with specific molecular targets through hydrogen bonding, hydrophobic interactions, and possibly covalent bonding. These interactions could influence various biochemical pathways, depending on the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate is unique due to the specific positioning of the 3-toluidino group and the 3-methylbenzoate ester. These structural features may confer distinct chemical properties and reactivity compared to its analogs .

Properties

CAS No.

881470-71-9

Molecular Formula

C24H21N3O4

Molecular Weight

415.4 g/mol

IUPAC Name

[4-[(E)-[[2-(3-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate

InChI

InChI=1S/C24H21N3O4/c1-16-5-3-7-19(13-16)24(30)31-21-11-9-18(10-12-21)15-25-27-23(29)22(28)26-20-8-4-6-17(2)14-20/h3-15H,1-2H3,(H,26,28)(H,27,29)/b25-15+

InChI Key

JROFMXIJURBERZ-MFKUBSTISA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C(=O)NC3=CC=CC(=C3)C

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C(=O)NC3=CC=CC(=C3)C

Origin of Product

United States

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